Biochemical JAK2 Inhibition Potency (Ki) of BMS‑911543 Versus Ruxolitinib
BMS‑911543 exhibits a sub‑nanomolar equilibrium dissociation constant (Ki) for JAK2, measuring 0.48 nM in a radiometric filter‑binding assay [REFS‑1]. This value is approximately 5‑fold lower than the reported biochemical IC50 of ruxolitinib against JAK2, which is 2.8 nM under comparable recombinant enzyme assay conditions [REFS‑2].
| Evidence Dimension | JAK2 Biochemical Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.48 nM (BMS‑911543) |
| Comparator Or Baseline | IC50 = 2.8 nM (ruxolitinib) |
| Quantified Difference | ~5.8‑fold lower Ki for BMS‑911543 |
| Conditions | Recombinant JAK2 JH1 domain; radiometric filter‑binding assay with [γ‑³³P]ATP; 10 μM ATP concentration for BMS‑911543 [REFS‑1]; ruxolitinib IC50 measured at Km ATP [REFS‑2] |
Why This Matters
Higher target‑binding affinity may translate to lower required dosing in functional assays, reducing off‑target kinase engagement.
- [1] Purandare, A. V. et al. Abstract DDT01‑03: Discovery of BMS‑911543, a highly selective JAK2 inhibitor, as a clinical candidate for the treatment of myeloproliferative disease and other malignancies. Cancer Res. 2011, 71 (8_Supplement): DDT01‑03. View Source
- [2] Quintás‑Cardama, A. et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood 2010, 115, 3109–3117. View Source
